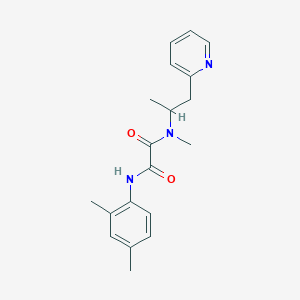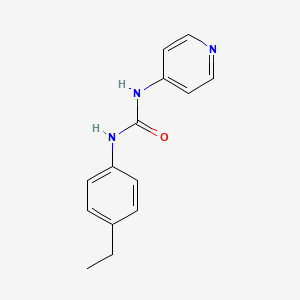![molecular formula C22H18O3S B5496483 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5496483.png)
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate, also known as MPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. MPTC is a synthetic molecule that belongs to the class of thiophene-based compounds.
作用机制
The mechanism of action of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of COX enzymes, reduce the production of inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies in animal models have shown that this compound can reduce inflammation, pain, and fever, as well as inhibit tumor growth.
实验室实验的优点和局限性
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has several advantages for lab experiments, including its high purity level, ease of synthesis, and well-characterized properties. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosage and experimental conditions when using this compound in lab experiments.
未来方向
There are several future directions for the study of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate. One area of research is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another area of research is the exploration of the fluorescence properties of this compound for the detection of metal ions in living cells. Additionally, the use of this compound as a building block for the synthesis of new materials with potential applications in optoelectronics and photovoltaics is an exciting area of research.
合成方法
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate can be synthesized using a straightforward method that involves the reaction of 4-methyl-2-nitrophenyl 2-thiophenecarboxylate with 4-methylphenylacetic acid in the presence of a reducing agent, such as iron powder or tin chloride. The reaction yields this compound as a yellow crystalline solid with a high purity level.
科学研究应用
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. In addition, this compound has also been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.
In biology, this compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in living cells. The fluorescence properties of this compound make it a useful tool for studying the role of metal ions in biological processes.
In chemistry, this compound has been used as a building block for the synthesis of other thiophene-based compounds, such as conjugated polymers and organic semiconductors. The unique electronic properties of this compound make it a valuable precursor for the development of new materials with potential applications in optoelectronics and photovoltaics.
属性
IUPAC Name |
[4-methyl-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3S/c1-15-5-8-17(9-6-15)10-11-19(23)18-14-16(2)7-12-20(18)25-22(24)21-4-3-13-26-21/h3-14H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINLUDTXJVLMQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)C)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)C)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496405.png)
![1-(3-phenyl-2-propen-1-yl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5496406.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5496411.png)
amine hydrochloride](/img/structure/B5496418.png)

![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5496438.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5496447.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-nitro-2-furyl)acrylonitrile](/img/structure/B5496453.png)
![3-[(1H-1,2,4-triazol-3-ylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5496458.png)
![N-(3-methoxypropyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5496463.png)

![N,N-dimethyl-7-(4-methyl-1-naphthoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496480.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5496493.png)